1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone is an organic compound characterized by the presence of a bromophenyl group and a sec-butyl anilino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone typically involves the reaction of 4-bromobenzaldehyde with 4-(sec-butyl)aniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[4-(sec-butyl)anilino]-1-propanone
- 1-(4-Methylphenyl)-3-[4-(sec-butyl)anilino]-1-propanone
- 1-(4-Fluorophenyl)-3-[4-(sec-butyl)anilino]-1-propanone
Uniqueness: 1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-butan-2-ylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO/c1-3-14(2)15-6-10-18(11-7-15)21-13-12-19(22)16-4-8-17(20)9-5-16/h4-11,14,21H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGYKOXSAENRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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